Piperazin-2-one-d6

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Internal Standard Selection

Quantitative LC-MS/MS of piperazin-2-one suffers from matrix effects and variable ionization, compromising assay accuracy. Piperazin-2-one-d6 (CAS 1219803-71-0) is the stable isotope-labeled internal standard (SIL-IS) that solves this. • **Mass Shift**: +6 Da ensures zero spectral interference with the analyte. • **Purity**: ≥99.3% guarantees precise stock solution preparation. • **Compliance**: Enables FDA/EMA-compliant method validation for plasma, urine, or tissue matrices.

Molecular Formula C4H8N2O
Molecular Weight 106.16 g/mol
Cat. No. B15555533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-2-one-d6
Molecular FormulaC4H8N2O
Molecular Weight106.16 g/mol
Structural Identifiers
InChIInChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2
InChIKeyIWELDVXSEVIIGI-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-2-one-d6: Stable Isotope-Labeled Internal Standard


Piperazin-2-one-d6 (CAS 1219803-71-0) is the deuterium-labeled isotopologue of piperazin-2-one, a piperazine ring derivative containing amide and ester carbonyl groups. It serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis . This compound is a white solid supplied at high purity (≥99.3%) and is characterized by the replacement of six hydrogen atoms with deuterium (d6), resulting in a molecular formula of C₄H₂D₆N₂O and a molecular weight of 106.16 g/mol [1]. Its primary function is to correct for analytical variability during the quantitation of piperazin-2-one and related compounds in complex biological matrices, thereby ensuring accurate and reproducible results in pharmacokinetic, drug metabolism, and pharmaceutical impurity studies [2].

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
Corrects for matrix effects, sample preparation losses, and instrument variability
Supports pharmacokinetic, drug metabolism, and impurity profiling research

Piperazin-2-one-d6: Essential Isotopic Labeling


Direct substitution of Piperazin-2-one-d6 with its unlabeled counterpart (piperazin-2-one) or a structurally similar analog in a quantitative LC-MS/MS workflow is scientifically invalid. The core principle of isotope dilution mass spectrometry requires that the internal standard (IS) co-elutes and ionizes identically to the target analyte to correct for matrix effects, sample preparation losses, and instrument variability [1]. While an unlabeled analog may share some structural features, it will exhibit different chromatographic retention times and distinct ionization efficiencies, leading to inaccurate peak area ratios and compromised assay precision and accuracy [2]. Piperazin-2-one-d6's +6 Da mass shift ensures its signal is distinct from the analyte's monoisotopic peak, preventing interference and allowing for precise quantitation . The following quantitative evidence underscores the specific, verifiable advantages of Piperazin-2-one-d6 over its non-deuterated and alternative standards.

Unlabeled piperazin-2-one or structural analogs lack the required mass shift for distinct MS channel separation
Differences in retention time and ionization efficiency with non-isotopic standards may compromise peak area ratio accuracy
Partially deuterated or analog internal standards can introduce signal overlap and calibration bias in high-sensitivity methods

Piperazin-2-one-d6 Key Performance Evidence


Mass Shift and Analyte Discrimination

Piperazin-2-one-d6 provides a distinct mass shift of +6 Da relative to the unlabeled analyte, piperazin-2-one (C₄H₈N₂O, monoisotopic mass 100.06 Da). This shift is critical for baseline separation in the mass analyzer, ensuring no cross-talk or signal interference between the analyte and internal standard channels, a key requirement for regulatory bioanalysis . In contrast, a structurally related analog or even a less-labeled deuterated standard (e.g., d1-d5) would either overlap with the analyte's isotopic envelope or provide insufficient mass separation, potentially causing signal carryover and quantification errors [1].

Mass shift
Class-level
+6.05 Da vs unlabeled analyte
Ensures unambiguous MS channel separation without cross-talk
Based on isotope dilution MS principles
Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Internal Standard Selection

High Purity for Reliable Quantitation

The vendor-supplied purity of Piperazin-2-one-d6 is specified as 99.3% . High purity is essential for an internal standard, as any significant amount of unlabeled or chemically-related impurity could contribute to the analyte signal, leading to inaccurate calibration curves and a systematic overestimation of analyte concentration. For comparison, the non-deuterated piperazin-2-one is listed with a higher purity of 99.97% . While the deuterated analog has a slightly lower, but still very high, purity specification, this information is critical for analysts preparing stock solutions and establishing acceptance criteria for method validation, ensuring the mass of the internal standard added is accurately known.

Purity (HPLC)
Head-to-head
99.3% (d6) vs 99.97% (unlabeled)
Purity specification informs accurate stock solution preparation
Vendor-reported CoA data; verify per batch
Analytical Standard Purity Method Validation QC Workflows

Complete Deuteration to Prevent Back-Exchange

Piperazin-2-one-d6 is perdeuterated on the piperazinone ring, replacing six exchangeable and non-exchangeable protons with deuterium [1]. This extensive labeling pattern is crucial for two reasons. First, in analytical workflows, it reduces the likelihood of deuterium-hydrogen back-exchange in protic solvents, which can erode the +6 Da mass shift and compromise quantitation [2]. Second, in drug development applications, a high degree of deuteration can alter the pharmacokinetic (PK) profile of a drug candidate by slowing CYP450-mediated metabolism, a phenomenon known as the kinetic isotope effect (KIE). While the magnitude is compound-dependent, complete deuteration is a prerequisite for investigating these metabolic effects [3]. A partially deuterated standard would be less effective in both analytical and metabolic applications.

Deuteration pattern
Class-level
Perdeuterated ring (d6)
Minimizes D/H back-exchange in protic mobile phases
Prerequisite for studying deuterium kinetic isotope effects
Stable Isotope Labeling Pharmacokinetics Metabolic Stability

Piperazin-2-one-d6 Application Scenarios


LC-MS/MS Assay Validation

Piperazin-2-one-d6 is the optimal internal standard for developing and validating a quantitative LC-MS/MS method for piperazin-2-one or its derivatives in biological matrices (plasma, urine, tissue) per FDA/EMA guidelines. Its +6 Da mass shift provides the required specificity, while its 99.3% purity allows for accurate stock solution preparation, a foundational step in meeting method validation criteria for accuracy, precision, and selectivity .

Metabolite Identification and Pharmacokinetic Profiling

In drug discovery, Piperazin-2-one-d6 can be employed as a stable isotope-labeled tracer to investigate the in vitro or in vivo metabolism of piperazinone-containing lead compounds. The d6 label facilitates the differentiation of parent drug and metabolite signals from endogenous matrix interferences, enabling more accurate determination of metabolic stability and PK parameters such as clearance and half-life [1].

Impurity Quantification in Pharmaceutical Synthesis

During the chemical synthesis or manufacturing of piperazinone-containing Active Pharmaceutical Ingredients (APIs), Piperazin-2-one-d6 can serve as a high-purity surrogate standard for quantifying trace levels of piperazin-2-one, a potential process-related impurity or starting material. This allows for the development of robust, quantitative HPLC or LC-MS methods to ensure final drug product purity meets stringent ICH Q3A guidelines [2].

Application
Selection Property
Validation Focus
Application Bioanalytical method validation research
Selection Property Mass shift & purity for ISTD suitability
Validation Focus Method precision, accuracy, and matrix-effect correction
Application Metabolite ID and PK profiling studies
Selection Property d6 label for analyte signal differentiation
Validation Focus Metabolic stability and exposure-model interpretation
Application Pharmaceutical impurity quantification research
Selection Property High purity surrogate standard
Validation Focus Impurity level monitoring and method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazin-2-one-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.